molecular formula C17H18FN3O B509569 [4-(4-Amino-phenyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone CAS No. 758699-84-2

[4-(4-Amino-phenyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone

Cat. No.: B509569
CAS No.: 758699-84-2
M. Wt: 299.34g/mol
InChI Key: LKAAQQLSMFYKJD-UHFFFAOYSA-N
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Description

[4-(4-Amino-phenyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone is a piperazine-based compound featuring a 4-aminophenyl substituent on the piperazine ring and a 2-fluorophenyl methanone group (Fig. 1). Its synthesis typically involves palladium-catalyzed Hartwig-Buchwald amination of iodobenzene derivatives followed by catalytic reduction of nitro intermediates to yield the aniline moiety . The compound’s purity is reported as 95% (CAS: 758699-84-2, MFCD06663220) .

Properties

IUPAC Name

[4-(4-aminophenyl)piperazin-1-yl]-(2-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O/c18-16-4-2-1-3-15(16)17(22)21-11-9-20(10-12-21)14-7-5-13(19)6-8-14/h1-8H,9-12,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAAQQLSMFYKJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)N)C(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101191570
Record name [4-(4-Aminophenyl)-1-piperazinyl](2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101191570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

758699-84-2
Record name [4-(4-Aminophenyl)-1-piperazinyl](2-fluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=758699-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(4-Aminophenyl)-1-piperazinyl](2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101191570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Amino-phenyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Amino Group: The introduction of the amino group on the phenyl ring can be achieved through nitration followed by reduction. Nitration involves the reaction of the phenyl ring with nitric acid and sulfuric acid, followed by reduction using hydrogen gas and a palladium catalyst.

    Attachment of Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the piperazine ring in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Amino-phenyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, [4-(4-Amino-phenyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological targets. It can be used in the design of new drugs or as a probe to study biological pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of [4-(4-Amino-phenyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone involves its interaction with specific molecular targets. The amino group and fluorophenyl group can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Aromatic Rings

Table 1: Key Structural Variations and Physicochemical Properties
Compound Name Substituent on Piperazine (R1) Methanone Substituent (R2) Molecular Formula Key Properties Reference
[4-(4-Amino-phenyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone 4-Aminophenyl 2-Fluorophenyl C₁₇H₁₇FN₃O Purity: 95%
[4-(4-Amino-phenyl)-piperazin-1-yl]phenylmethanone 4-Aminophenyl Phenyl C₁₇H₁₈N₃O Synthesized via Hartwig-Buchwald amination
(2-Fluorophenyl)[4-(4-nitrobenzyl)piperazin-1-yl]methanone 4-Nitrobenzyl 2-Fluorophenyl C₁₈H₁₈FN₃O₃ Molecular mass: 343.358 g/mol
4-(4-Aminophenyl)piperazin-1-ylmethanone 4-Aminophenyl Furan-2-yl C₁₆H₁₆N₃O₂ Synthesized via nitro reduction (SnCl₂)
(4-(4-Hydroxyphenyl)piperazin-1-yl)(3-bromophenyl)methanone 4-Hydroxyphenyl 3-Bromophenyl C₁₇H₁₆BrN₂O₂ Mp: 153–154°C, Rf: 0.41

Key Observations :

  • Electron-Withdrawing vs.
  • Nitro vs. Amino Groups: The nitro analog () requires reduction to yield the amino derivative, a common step in prodrug activation .
  • Heterocyclic Variations : Replacement of the 2-fluorophenyl with furan-2-yl () alters π-π stacking interactions, which may influence binding affinity in biological systems .

Key Observations :

  • Palladium-Catalyzed Reactions : Widely employed for aryl-amine bond formation (e.g., Hartwig-Buchwald) .
  • Nitro Reduction: Critical for generating bioactive amino derivatives .

Physicochemical and Spectral Data

  • Melting Points: Hydroxyphenyl derivatives () exhibit higher melting points (153–191°C) compared to non-polar analogs, likely due to hydrogen bonding .
  • Spectral Confirmation : FT-IR and NMR data (e.g., carbonyl stretches at ~1625 cm⁻¹ in ) validate structural integrity .

Biological Activity

The compound [4-(4-Amino-phenyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone, also known as CAS Number 758699-84-2, is a synthetic organic molecule with a molecular formula of C17H18FN3O. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors.

  • Molecular Weight : 299.34 g/mol
  • Chemical Structure : The compound features a piperazine ring substituted with an amino group and a fluorophenyl moiety, which may contribute to its biological activity.

Enzyme Inhibition

Research has indicated that derivatives of piperazine compounds, including this compound, exhibit significant inhibitory effects on various enzymes. Notably, studies have focused on their role as tyrosinase inhibitors, which are crucial in regulating melanin production.

Case Study on Tyrosinase Inhibition:
A study evaluated several piperazine derivatives for their ability to inhibit tyrosinase derived from Agaricus bisporus. The most promising compounds demonstrated IC50 values significantly lower than the standard inhibitor kojic acid, indicating superior potency. For instance, one derivative showed an IC50 of 0.18 μM compared to kojic acid's 17.76 μM .

CompoundIC50 (μM)Type of Inhibition
Kojic Acid17.76Reference
Compound A0.18Competitive
Compound B0.40Competitive

Antimelanogenic Effects

The antimelanogenic properties of certain piperazine derivatives were also highlighted in studies involving B16F10 melanoma cells. The compounds exhibited these effects without cytotoxicity, suggesting a favorable therapeutic window for skin-related applications .

Docking studies have provided insights into the binding interactions of these compounds with target enzymes. The binding mode suggests that these inhibitors occupy the active site of tyrosinase, preventing substrate binding and subsequent melanin synthesis .

Toxicity and Safety Profile

The toxicity profile of this compound remains an area for further investigation. Preliminary assays indicate low cytotoxicity at effective concentrations, making it a candidate for further development in therapeutic applications .

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